molecular formula C8H6N2O3 B1465904 2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid CAS No. 927801-24-9

2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid

Cat. No.: B1465904
CAS No.: 927801-24-9
M. Wt: 178.14 g/mol
InChI Key: WTVKGSVSDUGHFA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid is unique due to its fused oxazole-pyridine ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .

Properties

CAS No.

927801-24-9

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

2-methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c1-4-10-6-2-5(8(11)12)3-9-7(6)13-4/h2-3H,1H3,(H,11,12)

InChI Key

WTVKGSVSDUGHFA-UHFFFAOYSA-N

SMILES

CC1=NC2=C(O1)N=CC(=C2)C(=O)O

Canonical SMILES

CC1=NC2=C(O1)N=CC(=C2)C(=O)O

Origin of Product

United States

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